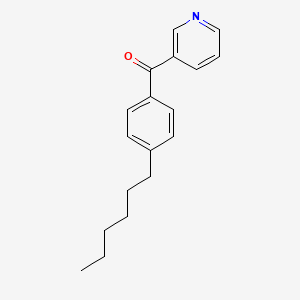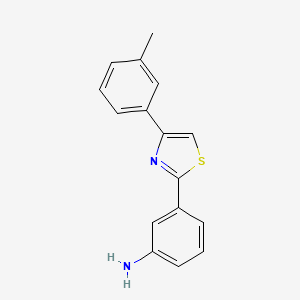
1-(Pyridin-2-yl)cyclohexanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-2-yl)cyclohexanamine hydrochloride is a chemical compound with the molecular formula C11H17ClN2 and a molecular weight of 212.72 g/mol . This compound is characterized by the presence of a pyridine ring attached to a cyclohexanamine moiety, forming a unique structure that has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(Pyridin-2-yl)cyclohexanamine hydrochloride typically involves the reaction of pyridine derivatives with cyclohexanamine under specific conditions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with a high degree of purity .
Análisis De Reacciones Químicas
1-(Pyridin-2-yl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine ring or cyclohexanamine moiety are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
1-(Pyridin-2-yl)cyclohexanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-2-yl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
1-(Pyridin-2-yl)cyclohexanamine hydrochloride can be compared with other similar compounds, such as:
Cyclohexanamine derivatives: These compounds share the cyclohexanamine moiety but differ in the substituents attached to the cyclohexane ring.
Pyridine derivatives: These compounds contain the pyridine ring but may have different functional groups attached to it.
The uniqueness of this compound lies in its specific combination of the pyridine ring and cyclohexanamine moiety, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
1956382-96-9 |
|---|---|
Fórmula molecular |
C11H17ClN2 |
Peso molecular |
212.72 g/mol |
Nombre IUPAC |
1-pyridin-2-ylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c12-11(7-3-1-4-8-11)10-6-2-5-9-13-10;/h2,5-6,9H,1,3-4,7-8,12H2;1H |
Clave InChI |
DLTFFKBJMSTHQP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC=CC=N2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


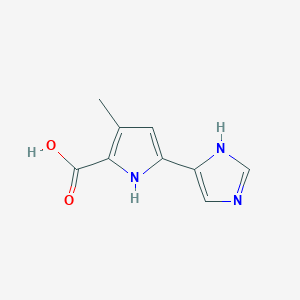
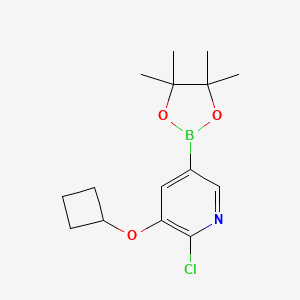
![2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid](/img/structure/B11771935.png)


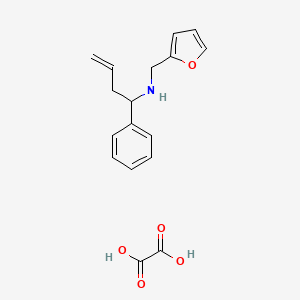
![rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B11771952.png)
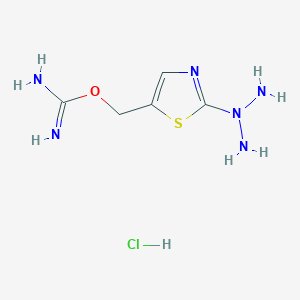
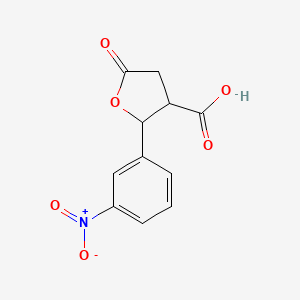
![N-(Benzo[d]isothiazol-3-yl)acetamide](/img/structure/B11771981.png)

